2-Isocyanatoethyl propionate

Description

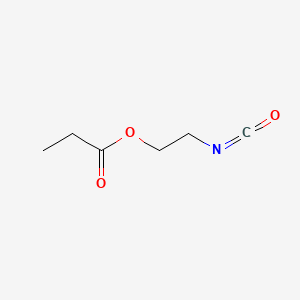

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatoethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORYIVGDQQWQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232635 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83778-53-4 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083778534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isocyanatoethyl Propionate and Analogues

Established Synthetic Routes for Isocyanatoethyl Esters

The production of isocyanatoethyl esters has historically been dominated by methods employing phosgene (B1210022) or its derivatives due to their high efficiency and reactivity.

The most conventional method for manufacturing isocyanates involves the reaction of a primary amine with phosgene (COCl₂). google.com This process, known as phosgenation, typically proceeds in two steps: the formation of a carbamoyl (B1232498) chloride from the amine and phosgene, followed by thermal dehydrochlorination to yield the isocyanate and two equivalents of hydrogen chloride (HCl). google.com

For isocyanatoethyl esters, a common synthetic pathway involves the phosgenation of the corresponding amino alcohol ester hydrochloride or, more efficiently, the reaction of phosgene with a cyclic imidic ester precursor, such as a 2-oxazoline. A well-documented example for an analogous compound, 2-isocyanatoethyl methacrylate (B99206) (IEM), involves charging a reactor with a solvent like methylene (B1212753) chloride and water, followed by the simultaneous addition of 2-isopropenyl-2-oxazoline (B30960), phosgene, and a base like sodium hydroxide (B78521) at low temperatures (e.g., 0°C). google.comprepchem.com The reaction is typically rapid, and the resulting isocyanate is recovered from the organic layer, often achieving high yields of 78-85%. prepchem.com This method avoids the direct handling of the less stable amino ester precursor.

Industrial-scale phosgenation can be carried out in either the liquid or gas phase. nih.govgoogle.com Gas-phase phosgenation, where the amine and excess phosgene are reacted at high temperatures (200°C to 600°C), offers advantages such as short reaction times and reduced byproducts. nih.govgoogle.com

Growing safety and environmental concerns regarding the high toxicity of phosgene and the corrosive nature of the HCl byproduct have spurred the development of phosgene-free synthetic routes. nwo.nlnih.gov These methods aim to provide safer and more sustainable pathways to isocyanates.

Key phosgene-free strategies include:

Thermal Decomposition of Carbamates: This is a leading non-phosgene method where a carbamate (B1207046) precursor is heated to produce the isocyanate and an alcohol. nih.govmuctr.ru The carbamates themselves can be synthesized from various starting materials, including the reaction of amines with reagents like dimethyl carbonate or urea. nih.gov

Reaction of Formamides with Diorganocarbonates: This process involves reacting an organic formamide (B127407) with a diorganocarbonate and subsequently thermolyzing the resulting intermediate to yield the corresponding isocyanate. google.comgoogle.com This approach is notable for producing isocyanates in high yield while allowing for the recycling of byproducts. google.com

Reductive Carbonylation of Nitro Compounds: An alternative route involves the catalytic reductive carbonylation of aromatic nitro compounds in the presence of an alcohol to form a carbamate ester, which is then pyrolyzed to give the isocyanate. nwo.nl However, this method can be challenging due to issues with catalyst separation and the harsh conditions required for carbamate pyrolysis. nwo.nl

Dehydration of Carbamic Acids: A milder, metal-free approach involves the formation of carbamic acid intermediates from the reaction of amines with carbon dioxide (CO₂). These intermediates are then dehydrated in situ to generate the isocyanate. scholaris.ca

Table 1: Comparison of Major Phosgene-Free Isocyanate Synthesis Routes

| Synthetic Route | Key Reactants | Main Advantages | Key Challenges |

|---|---|---|---|

| Thermal Decomposition of Carbamates | Carbamate Esters | Avoids phosgene; versatile precursors. nih.govmuctr.ru | Can require high temperatures for decomposition. nwo.nl |

| Formamide/Diorganocarbonate Reaction | Organic Formamides, Diorganocarbonates | High yields; byproduct recycling. google.comgoogle.com | Requires thermolysis step. google.com |

| Reductive Carbonylation | Nitro Compounds, Carbon Monoxide, Alcohols | Uses readily available starting materials. nwo.nl | Catalyst stability and separation; harsh pyrolysis conditions. nwo.nl |

| Dehydration of Carbamic Acids | Amines, Carbon Dioxide (CO₂) | Mild, metal-free conditions. scholaris.ca | Primarily demonstrated on a lab scale. scholaris.ca |

Targeted Synthesis of 2-Isocyanatoethyl Propionate (B1217596)

The direct synthesis of 2-isocyanatoethyl propionate has been successfully achieved using phosgenation-based chemistry. A patent describes its preparation with a 42% yield based on a technique analogous to the synthesis of other isocyanatoalkyl esters. google.com This established method likely involves the reaction of a precursor like 2-ethyl-2-oxazoline (B78409) (derived from the condensation of propionic acid and ethanolamine) with phosgene in a suitable solvent system. The oxazoline (B21484) ring is cleaved by the phosgene to form an intermediate that subsequently eliminates HCl to furnish the final this compound product.

Derivatization Strategies for Structural Modification

The structure of this compound can be modified to create a wide range of functional materials. These modifications can be achieved by reacting the isocyanate group to form blocked derivatives or by altering the precursor molecules to introduce functionality on the ester or alkyl portions of the molecule.

The high reactivity of the isocyanate (–NCO) group can be temporarily masked by reacting it with an "active hydrogen" compound, known as a blocking agent. google.comenpress-publisher.com This reaction creates a "blocked isocyanate," which is stable at ambient temperatures but regenerates the reactive isocyanate group upon heating. google.com This strategy is widely used in coatings and adhesives to create stable one-component (1K) formulations. escholarship.org

The synthesis of a blocked isocyanate from this compound involves its direct reaction with a blocking agent. For instance, reacting this compound with a nitrogen heterocycle like 3,5-dimethylpyrazole (B48361) or imidazole (B134444) in an appropriate solvent yields the corresponding pyrazole- or imidazole-blocked adduct. escholarship.orgusm.edu These reactions are typically facile and proceed in high yield at or near room temperature. usm.edu

Table 2: Common Blocking Agents and Their Typical Deblocking Temperatures

| Blocking Agent Class | Example | Typical Deblocking Temperature (°C) |

|---|---|---|

| Nitrogen Heterocycles | 3,5-Dimethylpyrazole | 100 - 130 escholarship.org |

| ε-Caprolactam | ~160 - 220 enpress-publisher.com | |

| Imidazole | ~140 - 150 mdpi.com | |

| Oximes | Methyl Ethyl Ketoxime (MEKO) | ~140 - 185 enpress-publisher.com |

| Phenols | Phenol | ~150 - 160 enpress-publisher.com |

| Alcohols | Ethyl Cellosolve | ~170 mdpi.com |

Introducing diverse functionalities into the this compound structure is most effectively accomplished by modifying the precursors before the isocyanate group is formed.

Ester Modification: The propionate group can be replaced by a variety of other functional groups by starting the synthesis with a different carboxylic acid. Instead of propionic acid, one could use a functionalized carboxylic acid to react with 2-aminoethanol. For example, using methacrylic acid yields 2-isocyanatoethyl methacrylate, a widely used monomer containing a polymerizable double bond. google.com Similarly, using carboxylic acids that contain other groups (e.g., protected hydroxyls, halogens, or other alkyl chains) would result in a diverse family of isocyanatoethyl esters.

Alkyl Chain Modification: The ethyl linker between the ester and isocyanate functionalities can also be altered. This is achieved by using a different amino alcohol in the initial esterification step. For example, starting with 3-aminopropanol would lead to 3-isocyanatopropyl propionate. The use of more complex amino alcohols allows for the introduction of varied and specific functionalities, as demonstrated in the synthesis of related compounds like Pyridine, 2-[(2-isocyanatoethyl)dithio]-, which incorporates a dithio-pyridine moiety. evitachem.com This precursor-based approach provides a versatile platform for designing isocyanate molecules with tailored properties.

Catalytic Systems in this compound Synthesis

The synthesis of this compound, while not as extensively documented in publicly available literature as its methacrylate analogue, relies on established principles of isocyanate chemistry where catalysts play a crucial role. The catalytic systems employed are designed to facilitate the formation of the isocyanate group from various precursors, ensuring high yield and purity while minimizing side reactions. Given the structural similarity, the catalytic methodologies for the synthesis of 2-isocyanatoethyl methacrylate (IEM) serve as a primary reference for understanding the catalytic pathways applicable to this compound.

Key catalytic approaches involve the use of organometallic compounds, tertiary amines, and acid catalysts, often in multi-step synthetic routes. These catalysts can function by activating the reactants, stabilizing intermediates, or facilitating the elimination of leaving groups to form the desired isocyanate functionality.

Organometallic Catalysts

Organometallic compounds, particularly those based on tin, are widely used in isocyanate chemistry. Catalysts such as dibutyltin (B87310) dilaurate (DBTDL) are effective in promoting the reaction between a hydroxyl group and an isocyanate group to form a urethane (B1682113) linkage, a principle that can be applied in reverse or in precursor synthesis. For instance, a common pathway to isocyanate-functionalized acrylates involves the reaction of a hydroxyalkyl ester with a diisocyanate, or the reaction of a hydroxy-functional precursor with phosgene or its derivatives, where organometallic catalysts can play a role. In the synthesis of 2-isocyanatoethyl methacrylate, DBTDL is noted as a catalyst for the reaction between methacrylic acid and 2-isocyanatoethanol. These catalysts function as Lewis acids, coordinating with the reactants to facilitate nucleophilic attack. poliuretanos.com.br

Tertiary Amine Catalysts

Tertiary amines are a cornerstone of polyurethane and isocyanate chemistry, acting as basic catalysts. google.comgvchem.com Their catalytic activity stems from the availability of the lone pair of electrons on the nitrogen atom, which can interact with either the isocyanate group or the active hydrogen-containing reactant. gvchem.compoliuretanos.com.br In the context of synthesizing isocyanates, tertiary amines can be used to promote elimination reactions or to neutralize acidic byproducts. For example, in phosgenation routes, a tertiary amine is typically used as an HCl scavenger.

The catalytic efficacy of tertiary amines is influenced by their basicity and steric hindrance. gvchem.com Highly basic and non-hindered amines like triethylenediamine (TEDA) exhibit strong catalytic activity. gvchem.compoliuretanos.com.br In contrast, sterically hindered amines such as dimethylcyclohexylamine (DMCHA) may be used to control the reaction rate. poliuretanos.com.br Hydroxyalkyl tertiary amines have also been developed as effective catalysts for isocyanate reactions. google.com

Catalysis in Specific Synthetic Routes

One documented pathway for synthesizing a precursor to 2-isocyanatoethyl methacrylate involves the reaction of 2-(1H-imidazole-1-carboxamido)ethyl methacrylate with an acid catalyst, such as toluene-4-sulfonic acid, in toluene. smolecule.comchemicalbook.com This method proceeds through an intermediate that, upon heating, yields the final isocyanate product. smolecule.comchemicalbook.com This approach avoids the direct use of highly toxic reagents like phosgene.

Another industrial method for producing 2-isocyanatoethyl methacrylate involves the reaction of 2-isopropenyl-2-oxazoline with phosgene in the presence of sodium hydroxide. prepchem.com In this complex reaction, sodium hydroxide acts as a reagent to drive the reaction, which proceeds through the opening of the oxazoline ring and subsequent formation of the isocyanate group. While not a catalyst in the traditional sense, its role is crucial for the transformation.

The following tables summarize catalytic systems and reaction conditions reported for the synthesis of the analogous 2-isocyanatoethyl methacrylate and for general isocyanate reactions, which are instructive for the synthesis of this compound.

Table 1: Catalytic Systems in the Synthesis of 2-Isocyanatoethyl Methacrylate (IEM)

| Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(1H-imidazole-1-carboxamido)ethyl methacrylate | p-Toluene sulfonic acid | Toluene | 80 | 64 | chemicalbook.com |

| 2-Isopropenyl-2-oxazoline, Phosgene | Sodium Hydroxide | Methylene Chloride, Water | 0-16 | 78-84.7 | prepchem.com |

| Methacrylic Acid, 2-Isocyanatoethanol | Dibutyltin dilaurate | Not specified | Low Temperatures | Not specified |

Table 2: General Catalysts for Isocyanate Reactions

| Catalyst Type | Catalyst Example | Main Application | Mechanism | Reference |

|---|---|---|---|---|

| Organometallic | Dibutyltin dilaurate (DBTDL) | Urethane formation, RIM elastomers | Lewis acid activation of reactants | poliuretanos.com.br |

| Organometallic | Stannous octoate | Flexible polyurethane foams | Lewis acid activation | poliuretanos.com.br |

| Tertiary Amine | Triethylenediamine (TEDA) | Gelling catalyst for polyurethanes | Base catalysis, complex formation with isocyanate | gvchem.compoliuretanos.com.br |

| Tertiary Amine | Dimethylcyclohexylamine (DMCHA) | Rigid polyurethane foams | Base catalysis (sterically hindered) | poliuretanos.com.br |

| Acid Catalyst | Trifluoromethanesulfonic acid | Urethane formation | Acid catalysis, activation of isocyanates | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 2 Isocyanatoethyl Propionate

Isocyanate Group Reactivity

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement results in a significant electron deficiency on the carbon atom, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., with Alcohols, Amines, Thiols)

The most prominent reaction of the isocyanate group is nucleophilic addition, where a species with a lone pair of electrons attacks the electrophilic carbon of the isocyanate. This reaction is the foundation for the formation of polyurethanes and polyureas.

Reaction with Alcohols: In the presence of an alcohol (R'-OH), the oxygen atom's lone pair attacks the isocyanate carbon. A subsequent proton transfer results in the formation of a urethane (B1682113) linkage. This reaction is fundamental to the synthesis of polyurethanes when di- or poly-isocyanates react with diols or polyols. The general mechanism is as follows:

R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (Urethane)

Reaction with Amines: Primary and secondary amines (R'-NH₂) react even more readily with isocyanates than alcohols to form urea derivatives. The nitrogen atom of the amine is a stronger nucleophile than the oxygen of an alcohol, leading to a faster reaction rate.

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R' (Urea)

Reaction with Thiols: Thiols (R'-SH) can also react with isocyanates to form thiocarbamates (also known as thiourethanes). While the reaction is generally slower than with amines or alcohols, it can be significantly accelerated by the use of a base catalyst.

R-N=C=O + R'-SH → R-NH-C(=O)-S-R' (Thiocarbamate)

The relative reactivity of these nucleophiles with isocyanates generally follows the order: Amines > Alcohols > Thiols.

| Nucleophile | Product | General Reaction Scheme | Relative Reactivity |

| Alcohol (R'-OH) | Urethane | R-NCO + R'-OH → R-NHCOOR' | Moderate |

| Amine (R'-NH₂) | Urea | R-NCO + R'-NH₂ → R-NHCONHR' | High |

| Thiol (R'-SH) | Thiocarbamate | R-NCO + R'-SH → R-NHCOSR' | Low (uncatalyzed) |

Self-Polymerization Mechanisms

Under certain conditions, such as in the presence of specific catalysts (e.g., phosphine oxides) or at elevated temperatures, isocyanates can undergo self-polymerization. The most common form of this is trimerization, where three isocyanate groups react to form a highly stable, six-membered isocyanurate ring. This process is often utilized to create cross-linked polymer networks with enhanced thermal and chemical resistance.

Ester Group Reactivity and Transformations

The propionate (B1217596) ester group in 2-isocyanatoethyl propionate is generally less reactive than the isocyanate group. However, it can undergo characteristic ester reactions, most notably hydrolysis.

Under acidic or basic conditions, the ester can be cleaved to yield 2-isocyanatoethanol and propionic acid (or its corresponding carboxylate salt). This reaction is typically much slower than the nucleophilic addition reactions of the isocyanate group. The stability of the ester group allows the isocyanate to be used for various modifications while keeping the ester intact under controlled conditions.

Mechanisms of Controlled Reactions

The dual functionality of this compound allows for its participation in controlled reaction mechanisms, leading to the formation of well-defined polymer architectures and functional materials.

Thiol-Isocyanate Click Chemistry Involving this compound

The reaction between a thiol and an isocyanate can be classified as a "click" reaction when conducted under specific catalytic conditions. Click chemistry is characterized by high yields, stereospecificity, and the absence of significant byproducts. The thiol-isocyanate reaction, when catalyzed by a strong base (e.g., a tertiary amine like triethylamine or 1,8-diazabicycloundec-7-ene (DBU)), proceeds rapidly and efficiently to form a thiocarbamate linkage. usm.edursc.org

The mechanism involves the deprotonation of the thiol by the base to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the isocyanate, followed by protonation to yield the final thiocarbamate product. This controlled reaction is particularly useful for surface modification and the synthesis of functional polymers.

| Catalyst | Role | Reaction Conditions | Outcome |

| Tertiary Amine (e.g., Triethylamine) | Base catalyst | Room temperature | Accelerates the formation of the thiocarbamate |

| 1,8-Diazabicycloundec-7-ene (DBU) | Strong base catalyst | Room temperature | Very rapid and quantitative conversion to the thiocarbamate |

Photoinduced Reactions and Cross-linking Mechanisms

While the propionate group itself is not inherently photoreactive, if this compound is incorporated into a polymer backbone alongside other photosensitive groups, or in the presence of a photoinitiator, it can participate in photoinduced cross-linking.

A common strategy involves using a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals can abstract hydrogen atoms from the polymer backbone, creating macroradicals. The recombination of these macroradicals leads to the formation of cross-links, resulting in a solid, three-dimensional network. This process transforms a liquid polymer solution into a solid structure and is utilized in applications such as 3D printing and the fabrication of hydrogels for biomedical uses. youtube.com The efficiency of this process depends on the light intensity, the concentration of the photoinitiator, and the specific polymer structure.

Kinetic Studies of this compound Reactions

Detailed kinetic studies quantifying the uncatalyzed reaction of this compound with hydroxyl groups are essential for predicting its behavior in polymerization systems. While specific rate constants and activation energies for this particular compound are not extensively documented in publicly available literature, the general principles of isocyanate-alcohol reactions provide a framework for understanding its reactivity.

The reaction between an isocyanate (R-NCO) and an alcohol (R'-OH) to form a urethane linkage is a nucleophilic addition. The rate of this reaction is influenced by several factors, including the electronic and steric nature of the substituents on both the isocyanate and the alcohol, the reaction temperature, and the solvent polarity.

Generally, the uncatalyzed reaction follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol concentration. The reaction mechanism is thought to involve the formation of an intermediate complex between the alcohol and the isocyanate, followed by a proton transfer to yield the urethane.

For aliphatic isocyanates like this compound, the reactivity of the isocyanate group is primarily governed by the electron density on the nitrogen atom and the steric hindrance around the NCO group. The propionate ester group, being electronically neutral in its inductive effect, is not expected to significantly alter the intrinsic reactivity of the isocyanate group through electronic effects. However, its size and conformation could present some steric influence.

To illustrate the typical range of kinetic parameters for similar reactions, the following table presents hypothetical data for the uncatalyzed reaction of a generic aliphatic isocyanate with a primary alcohol.

| Temperature (°C) | Rate Constant (k) (L/mol·s) | Activation Energy (Ea) (kJ/mol) |

| 25 | 1.5 x 10⁻⁴ | 50 |

| 50 | 6.0 x 10⁻⁴ | 50 |

| 75 | 2.1 x 10⁻³ | 50 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Influence of Molecular Structure on Reactivity (e.g., comparison with methacrylate (B99206) analogues)

A comparative analysis of the reactivity of this compound with its methacrylate analogue, 2-isocyanatoethyl methacrylate, offers valuable insights into the influence of the ester group on the reactivity of the isocyanate functionality. The primary structural difference between these two molecules lies in the ester group: a propionate (-O-C(=O)-CH₂CH₃) versus a methacrylate (-O-C(=O)-C(CH₃)=CH₂).

The key distinction is the presence of a carbon-carbon double bond in the methacrylate group, which is absent in the propionate group. This double bond can influence the electronic environment of the molecule. The methacrylate group is generally considered to be slightly electron-withdrawing due to the sp² hybridization of the carbons in the double bond and the carbonyl group. This electron-withdrawing nature could potentially have a minor effect on the electron density of the nearby isocyanate group, although the separation by an ethyl spacer would dampen this effect significantly.

A more pronounced difference in reactivity, however, might arise from steric factors. The methacrylate group is bulkier and more rigid than the propionate group due to the presence of the methyl group on the double bond. This increased steric hindrance in the vicinity of the reactive isocyanate center could potentially lead to a lower reaction rate for 2-isocyanatoethyl methacrylate compared to this compound when reacting with the same alcohol under identical conditions.

To provide a hypothetical comparison of their potential reactivity, the following table outlines the expected trend in rate constants based on structural considerations.

| Compound | Ester Group | Expected Relative Rate Constant (k) | Rationale |

| This compound | Propionate | Higher | Less steric hindrance from the flexible propionate group. |

| 2-Isocyanatoethyl Methacrylate | Methacrylate | Lower | Increased steric hindrance from the bulkier and more rigid methacrylate group. |

This table represents a qualitative prediction based on chemical principles and awaits experimental verification.

Polymerization Science of 2 Isocyanatoethyl Propionate

Homopolymerization Mechanisms and Structural Analysis

The homopolymerization of 2-isocyanatoethyl propionate (B1217596) proceeds through the vinyl addition polymerization of its acrylate (B77674) group. The isocyanate functionality typically remains intact during this process, provided that the reaction conditions are carefully controlled to exclude moisture and other nucleophiles that could react with the isocyanate.

The polymerization is generally initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The mechanism follows the conventional steps of initiation, propagation, and termination.

Mechanism of Free-Radical Homopolymerization:

Initiation: The initiator (I) decomposes upon heating or UV irradiation to generate free radicals (R•).

I → 2R•

Propagation: The radical adds to the double bond of the 2-isocyanatoethyl propionate monomer (M), forming a new radical species which then adds to subsequent monomer units.

R• + M → RM•

RM• + n(M) → R(M)n+1•

Termination: The growing polymer chains are terminated by combination or disproportionation.

R(M)n• + •(M)mR → R(M)n+mR (Combination)

R(M)n• + •(M)mR → R(M)nH + (M)m-1R= (Disproportionation)

The resulting polymer, poly(this compound), is a linear polymer with pendant isocyanate groups attached to the backbone via an ethyl propionate spacer. The structural analysis of this polymer would be carried out using standard techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum would confirm the polymerization by the disappearance of the acrylate C=C absorption band (around 1635 cm⁻¹) and the retention of the strong isocyanate (-N=C=O) stretching band (around 2270 cm⁻¹). The presence of the ester carbonyl group would be observed around 1730 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the detailed structure of the polymer, confirming the formation of the saturated polymer backbone and the preservation of the pendant isocyanate groups.

Gel Permeation Chromatography (GPC): GPC would be employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

It is important to note that acrylates, such as this compound, generally exhibit higher propagation rate constants and produce secondary radicals, which are less stable than the tertiary radicals formed from methacrylates like IEM. researchgate.net This suggests that the homopolymerization of this compound would likely proceed at a faster rate than that of IEM under similar conditions. researchgate.net

Table 1: Predicted Spectroscopic Data for Poly(this compound)

| Technique | Expected Key Signals |

|---|---|

| FTIR (cm⁻¹) | ~2270 (N=C=O stretch), ~1730 (C=O ester stretch), Disappearance of ~1635 (C=C stretch) |

| ¹H NMR (δ, ppm) | Broad signals for the polymer backbone, signals corresponding to the -OCH₂CH₂NCO and -C(O)OCH₂CH₂- protons. |

| ¹³C NMR (δ, ppm) | Signals for the polymer backbone carbons, the ester carbonyl carbon, and the isocyanate carbon. |

Copolymerization Strategies with Diverse Monomers

Copolymerization of this compound with other vinyl monomers is a versatile strategy to tailor the properties of the resulting polymers. The pendant isocyanate groups can then be used for subsequent crosslinking or functionalization reactions.

This compound can be copolymerized with a variety of comonomers using conventional free-radical polymerization. The composition of the resulting copolymer is dictated by the reactivity ratios of the comonomers. While specific reactivity ratios for this compound are not available in the literature, data for the analogous 2-isocyanatoethyl methacrylate (B99206) (IEM) can provide valuable insights. nih.gov

The Alfrey-Price Q-e scheme is often used to predict copolymerization behavior. Based on the data for IEM (Q = 0.89, e = 0.60), it can be inferred that this compound would also be an electron-withdrawing monomer due to the influence of the ester and isocyanate groups. nih.gov Acrylates generally have slightly different Q-e values compared to their methacrylate counterparts.

Table 2: Reactivity Ratios for the Copolymerization of 2-Isocyanatoethyl Methacrylate (IEM, M₁) with Various Comonomers (M₂) nih.gov

| Comonomer (M₂) | r₁ (IEM) | r₂ | Copolymerization Tendency |

|---|---|---|---|

| Styrene (STY) | 0.38 | 0.44 | Tendency towards alternation |

| Methyl Methacrylate (MMA) | 1.19 | 0.84 | Ideal copolymerization |

| n-Butyl Acrylate (NBA) | 2.50 | 0.40 | More IEM incorporated initially |

This data for IEM suggests that this compound would readily copolymerize with a range of common monomers.

Controlled radical polymerization techniques offer the ability to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed for the polymerization of methacrylate monomers. For a monomer like this compound, an ATRP system would typically consist of an alkyl halide initiator, a transition metal complex (e.g., CuBr/ligand), and the monomer. The isocyanate group is generally stable under ATRP conditions, allowing for the synthesis of well-defined polymers with pendant isocyanate functionalities.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that is tolerant to a wide range of functional groups. The RAFT polymerization of an unprotected isocyanate-containing acrylate monomer, 2-(acryloyloxy)ethyl isocyanate (AOI), has been reported. rsc.org This study demonstrated that with the appropriate choice of a neutral RAFT agent and low polymerization temperatures, well-controlled polymerization can be achieved. rsc.org This suggests that RAFT polymerization of this compound is also a viable method for producing well-defined polymers.

While the primary mode of polymerization for this compound is through its acrylate group, the isocyanate functionality can participate in step-growth polymerization reactions. For instance, if this compound is reacted with a diol, a polyurethane can be formed. However, this would consume the isocyanate groups, leaving the acrylate groups available for subsequent free-radical polymerization. This approach can be used to create macromonomers or crosslinkable resins. The reaction of isocyanates with polyols is a fundamental process in the formation of polyurethane foams, and the stoichiometry of the reactants is crucial in determining the final properties of the polymer network. youtube.com

Graft Polymerization and Surface-Initiated Polymerization (SIP)

The dual functionality of this compound makes it an excellent candidate for graft polymerization, allowing for the modification of existing polymer backbones and surfaces.

There are three main strategies for grafting using a monomer like this compound: "grafting to," "grafting from," and "grafting through."

"Grafting to": In this method, a pre-existing polymer backbone with functional groups capable of reacting with isocyanates (e.g., hydroxyl or amine groups) is treated with poly(this compound). The pendant isocyanate groups on the poly(this compound) chains react with the functional groups on the backbone, attaching the pre-made polymer chains as grafts.

"Grafting from": This approach involves first attaching an initiator species to a polymer backbone via the reaction of the isocyanate group of a suitable initiator with functional groups on the backbone. Subsequently, a second monomer is polymerized from these initiated sites, creating grafted chains.

"Grafting through": Here, this compound can be used as a comonomer in a polymerization reaction. The resulting copolymer will have pendant acrylate groups (if the isocyanate was first reacted to form a macromonomer) or pendant isocyanate groups which can then be used for further grafting reactions.

Table 3: Comparison of Grafting Strategies Utilizing this compound

| Strategy | Description | Key Feature |

|---|---|---|

| "Grafting to" | Pre-formed poly(this compound) is attached to a functional polymer backbone. | Graft density is often limited by steric hindrance. |

| "Grafting from" | Initiator is attached to the backbone via the isocyanate group, followed by polymerization of another monomer. | Allows for higher graft densities. |

| "Grafting through" | This compound is copolymerized to introduce reactive sites for further grafting. | Creates a copolymer with pendant functional groups for subsequent modification. |

Surface-Initiated Polymerization (SIP): SIP is a powerful technique for modifying the surface properties of materials. This compound can be used to anchor initiating species to a surface that possesses hydroxyl or amine functionalities. The isocyanate group of an initiator molecule containing a hydroxyl or amine group can react with the surface, and then the acrylate group of the attached initiator can be used to initiate the polymerization of other monomers from the surface, creating a polymer brush.

Surface Modification and Functionalization using this compound

The chemical structure of this compound, featuring a highly reactive isocyanate group, makes it a versatile compound for the modification and functionalization of various surfaces. This process is crucial for altering surface properties such as hydrophilicity, biocompatibility, adhesion, and for creating platforms for further chemical transformations. The modification can be achieved through two primary strategies: "grafting to" and "grafting from."

In the "grafting to" approach, polymers containing this compound units are first synthesized and then attached to a surface that has complementary reactive groups, such as hydroxyls or amines. Conversely, the "grafting from" method involves first anchoring the this compound molecule, or a suitable initiator, to the surface. cmu.edu The isocyanate group of the molecule can react with surface hydroxyl groups to form stable urethane (B1682113) linkages. nih.govresearchgate.net Subsequently, polymerization is initiated from these anchored sites, leading to the growth of polymer chains directly from the surface, forming a dense layer known as a polymer brush. usm.edu This technique allows for precise control over the thickness and density of the grafted polymer layer. cmu.edu

A significant application of this chemistry is in post-polymerization modification (PPM). usm.edu In this strategy, copolymers containing this compound are synthesized, creating a polymer scaffold with pendent reactive isocyanate groups. These groups serve as "clickable" handles for the attachment of a wide array of functional molecules, including thiols, amines, and alcohols, under mild conditions. escholarship.orgresearchgate.netresearchgate.net This modular approach allows for the creation of a diverse library of functional polymers from a single precursor polymer scaffold. escholarship.org For instance, polymer brushes containing blocked isocyanate groups can be synthesized via surface-initiated polymerization; these brushes can then be modified by reacting them with various thiols at room temperature to tune surface properties like hydrophobicity. usm.edu

The effectiveness of surface modification can be quantified by measuring changes in surface properties, such as water contact angle. For example, modifying a hydrophilic surface with polymers containing hydrophobic side chains via isocyanate chemistry will lead to a significant increase in the water contact angle.

| Modifying Thiol | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Change in Wettability |

|---|---|---|---|

| 1-Dodecanethiol | 35 | 95 | Hydrophobic |

| 1-Thioglycerol | 35 | 20 | Hydrophilic |

| Benzyl Mercaptan | 35 | 82 | Hydrophobic |

| 3-Mercaptopropionic Acid | 35 | 28 | Hydrophilic |

This table presents hypothetical data based on the principle that reacting a hydrophilic polymer brush containing isocyanate groups with hydrophobic thiols (like 1-dodecanethiol) increases the contact angle, while reaction with hydrophilic thiols (like 1-thioglycerol) decreases it, as described in related research. usm.edu

Network Formation and Cross-linking Architectures

The bifunctional nature of this compound derivatives (containing both a polymerizable group and an isocyanate group) is fundamental to the formation of cross-linked polymer networks. These networks are three-dimensional polymer structures that are insoluble and exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. nih.gov

Network formation, or gelation, occurs when polymer chains are linked together by covalent bonds. The isocyanate moiety (-NCO) of this compound is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as polyols (diols, triols), polyamines, and polythiols. The reaction between a diisocyanate and a diol, for example, is the basis for the synthesis of polyurethanes. utwente.nlresearchgate.net When at least one of the reactants has a functionality greater than two (e.g., a triol), a three-dimensional covalent network is formed. utwente.nl

The architecture of the resulting network is highly dependent on the structure and functionality of the monomers and cross-linking agents used. Key parameters that define the network architecture include:

Cross-link Density: This refers to the number of cross-links per unit volume. It is directly influenced by the concentration of the cross-linking agent. A higher concentration of a cross-linker generally leads to a more densely cross-linked network, which is typically more rigid and brittle. mdpi.comnih.gov

Molecular Weight Between Cross-links (Mc): This is the average molecular weight of the polymer chain segments between two adjacent cross-linking points. A lower Mc corresponds to a higher cross-link density.

Functionality of Cross-linking Points: The number of polymer chains emanating from a single cross-link point, determined by the functionality of the cross-linking agent.

The introduction of cross-linking agents into a polymer matrix significantly impacts its mechanical properties. Generally, increasing the cross-linker concentration enhances properties like flexural strength and modulus of elasticity up to a certain point. However, excessive concentrations can lead to a decrease in these properties due to the formation of a highly constrained and brittle network. mdpi.comnih.gov

| Cross-linker Concentration (vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) |

|---|---|---|---|

| 0 (Control) | 85 | 2.5 | 10.5 |

| 5 | 92 | 2.8 | 9.8 |

| 10 | 98 | 3.1 | 9.1 |

| 15 | 105 | 3.4 | 8.5 |

| 20 | 95 | 3.2 | 7.9 |

This table is a representative example based on findings that show mechanical properties like flexural strength increase with cross-linker concentration up to an optimal level (around 15%), after which they may decline. mdpi.comnih.gov

Influence of Polymerization Conditions on Macroscopic Properties

The macroscopic properties of polymers derived from this compound, such as their thermal and mechanical characteristics, are profoundly influenced by the conditions under which polymerization is carried out. Key parameters include polymerization temperature, initiator concentration, and monomer/cross-linker feed rates.

Polymerization Temperature: Temperature has a significant effect on polymerization kinetics and the final properties of the polymer network. Increasing the polymerization temperature generally leads to a higher reaction rate due to the increased decomposition rate of the initiator and greater mobility of the reacting species. ump.edu.my This can result in a more complete conversion of monomers and a higher degree of cross-linking, which in turn can affect thermal stability and mechanical strength. mdpi.com However, excessively high temperatures can also lead to side reactions or degradation. For some systems, lower polymerization temperatures have been shown to yield more uniform networks. nih.gov The heat of polymerization, an indicator of the setting efficacy, also shows a strong correlation with the ambient temperature during the reaction. nih.gov

| Initiator Conc. (wt%) | Time to Max. Polymerization Rate (min) | Final Monomer Conversion (%) | Compressive Strength (MPa) |

|---|---|---|---|

| 0.1 | 12.5 | 82 | 75 |

| 0.3 | 8.0 | 95 | 98 |

| 0.5 | 6.2 | 93 | 92 |

| 0.7 | 5.1 | 89 | 85 |

This table illustrates general trends observed in radical polymerization, where increasing initiator concentration accelerates the reaction but may lead to a decrease in final conversion and mechanical strength beyond an optimal point. Data is based on principles described in related literature. nih.govresearchgate.net

Glass Transition Temperature (Tg): The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a soft, rubbery state. The Tg is highly dependent on the polymer's molecular architecture. Factors that increase chain stiffness and intermolecular interactions, such as high cross-link density, tend to increase the Tg. mdpi.com The chemical structure of the monomer units also plays a crucial role; bulky side groups that hinder bond rotation can lead to a higher Tg. sigmaaldrich.com Conversely, the presence of unreacted monomer, which acts as a plasticizer, can lower the Tg. mdpi.com

Network Uniformity and Mechanical Response: The uniformity of the polymer network is critical for achieving optimal mechanical performance. Heterogeneous networks with areas of high and low cross-link density can act as stress concentration points, leading to premature failure. Polymerization conditions that promote uniform growth, such as starved-feed conditions in semi-batch processes, can lead to more homogeneous networks. nih.gov The mechanical response, including properties like tensile strength, modulus, and elongation at break, is a direct consequence of the network architecture and uniformity. nih.govmdpi.com A well-formed, uniform network will generally exhibit superior mechanical properties.

Post Polymerization Modification and Functionalization of 2 Isocyanatoethyl Propionate Polymers

Design and Synthesis of Multi-Functional Polymeric Architectures

The ability to perform highly efficient and selective chemical transformations on the pendant isocyanate groups of poly(2-isocyanatoethyl propionate) is a powerful tool for designing complex and multi-functional polymeric architectures. mdpi.com By treating the pre-synthesized polymer as a reactive scaffold, multiple functionalities can be introduced onto the same macromolecule. researchgate.net

This can be achieved through several strategies:

Partial Functionalization: By controlling the stoichiometry of the reacting nucleophile, it is possible to modify only a fraction of the available isocyanate groups. The remaining unreacted groups can then be functionalized with a different molecule in a subsequent step, leading to a polymer with two or more distinct pendant groups.

Orthogonal Reactions: Copolymers containing 2-isocyanatoethyl propionate (B1217596) and another monomer with a different reactive handle can be synthesized. This allows for the selective modification of each type of reactive group using orthogonal chemistries. For example, a copolymer containing both isocyanate and epoxide groups can be sequentially functionalized with different amines under different temperature conditions. tandfonline.com

Graft Copolymers: The pendant isocyanate groups can serve as anchoring points for grafting other polymer chains. This "grafting to" approach allows for the synthesis of brush-like or graft copolymers with tailored side-chain properties. cmu.edu

These strategies enable the creation of advanced materials where different properties, such as responsiveness to stimuli, therapeutic activity, and imaging capabilities, are combined within a single polymer system. mdpi.comresearchgate.net

Surface Patterning and Selective Functionalization Approaches

Polymers of this compound are excellent candidates for surface modification and patterning due to the high reactivity of the isocyanate group. nih.gov Polymer brushes of poly(this compound) or related polymers can be grown from a substrate using surface-initiated polymerization (SIP) techniques. usm.edu The resulting surface is densely coated with reactive isocyanate groups, which can then be functionalized.

This platform enables the creation of patterned surfaces with distinct chemical regions. researchgate.net Using techniques such as microcontact printing or photolithography, the functionalization of the reactive polymer brush can be spatially controlled. For example, a patterned mask can be used to selectively expose certain areas of the surface to a specific thiol, amine, or alcohol, while other areas remain unreacted or are subsequently functionalized with a different molecule. nih.gov This approach allows for the fabrication of chemically defined microenvironments on a surface, which is highly valuable for applications in biosensors, cell culture, and microfluidics. nih.gov The ability to rapidly and efficiently "click" molecules onto the surface makes this a versatile strategy for creating complex, functional interfaces. researchgate.net

Analytical and Spectroscopic Characterization of this compound in Research

The comprehensive analysis of this compound and the polymeric materials derived from it is crucial for understanding their structure, properties, and performance. Researchers employ a suite of analytical and spectroscopic techniques to elucidate the chemical structure, determine molecular weight and purity, assess thermal stability, and characterize the mechanical and morphological properties of these materials. This article details the application of these essential research techniques.

Theoretical and Computational Studies on 2 Isocyanatoethyl Propionate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. nih.gov

For 2-isocyanatoethyl propionate (B1217596), DFT calculations would focus on the isocyanate (-N=C=O) group, which is the primary site of reactivity. The carbon atom in the isocyanate group is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it susceptible to nucleophilic attack. mdpi.comresearchgate.net

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, and its localization often points to the electrophilic site. For an isocyanate, the LUMO is typically centered on the N=C=O group. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For 2-isocyanatoethyl propionate, the map would show a region of high positive potential (electrophilic) around the isocyanate carbon and negative potential (nucleophilic) around the oxygen and nitrogen atoms.

Atomic Charges: Calculations can assign partial charges to each atom, quantifying the electrophilic and nucleophilic centers. This data is essential for understanding intermolecular interactions and reaction pathways.

| Calculated Property | Description | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -8.5 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV | Indicates the molecule's ability to accept electrons; a low value suggests high electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 7.3 eV | A larger gap generally implies higher kinetic stability. |

| Mulliken Charge on NCO Carbon | Partial charge on the carbon atom of the isocyanate group. | +0.65 | A high positive charge confirms this site as the primary center for nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~3.0 D | A significant dipole moment influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative for a generic aliphatic isocyanate and are not the result of a specific calculation on this compound.

Molecular Dynamics Simulations for Polymer Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tue.nl For polymers derived from this compound, such as polyurethanes, MD simulations can provide critical insights into their macroscopic properties by modeling their behavior at the atomic scale. mdpi.commdpi.com

The process involves building an atomistic model of polymer chains in a simulation box, often including solvent molecules. tue.nlmdpi.com By solving Newton's equations of motion for this system, MD simulations can predict various properties: youtube.com

Conformational Analysis: Understanding how polymer chains fold and arrange themselves in space. For polymers with rigid backbones like polyisocyanates, simulations can reveal details about their rod-like or helical structures. mdpi.com

Polymer-Solvent Interactions: Simulating the interaction between the polymer and different solvents to predict solubility and the behavior of the polymer in solution.

Mechanical Properties: Predicting properties like elasticity, viscosity, and glass transition temperature by simulating the polymer's response to applied stress or temperature changes.

Intermolecular Forces: Quantifying the van der Waals and electrostatic interactions between polymer chains, which govern the bulk material's cohesion and morphology. mdpi.com

The following table outlines key properties that can be obtained from MD simulations of polymers and their relevance.

| Simulation Output | Description | Relevance to Polymer Behavior |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Indicates whether the polymer is in a coiled or extended conformation in a given environment. |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficient of the polymer in a solvent or melt. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insight into the local structure and packing of polymer chains and solvent molecules. |

| Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | A critical parameter for determining the material's operating temperature range. |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and activation energies. scielo.brrsc.org For this compound, this would primarily involve modeling its reactions via the isocyanate group, such as the formation of urethanes (with alcohols), ureas (with amines), or allophanates (with urethanes). researchgate.net

By mapping the potential energy surface of a reaction, computational methods can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which determines the reaction rate.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. Lower activation energies indicate faster reactions.

Evaluate Solvent Effects: Model how different solvents can influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products. scielo.br

Assess Catalytic Effects: Simulate how a catalyst interacts with the reactants to provide an alternative reaction pathway with a lower activation energy.

For instance, the reaction of this compound with an alcohol (R'-OH) to form a urethane (B1682113) can be modeled to compare different pathways and determine the most energetically favorable route.

| Reaction Step | Computational Finding | Significance |

| Reactant Complex Formation | Calculation of the binding energy of the isocyanate-alcohol complex. | Determines the initial interaction strength. |

| Transition State Search | Identification of the geometry and energy of the transition state for the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. | The energy of the transition state is the primary determinant of the reaction rate. |

| Product Formation | Calculation of the overall reaction enthalpy (ΔH) and free energy (ΔG). | A negative ΔG indicates a spontaneous reaction. |

Structure-Property Relationships Derived from Computational Analysis

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. mdpi.com For this compound, QSPR studies could be developed to predict properties based on a set of calculated molecular descriptors.

These descriptors are numerical values derived from the molecule's theoretical structure and can be categorized as:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Based on the 2D connectivity of atoms.

Geometrical: Related to the 3D size and shape of the molecule.

Quantum Chemical: Derived from electronic structure calculations, such as charges, orbital energies, and polarizability. mdpi.commdpi.com

By building a statistical model (e.g., multiple linear regression) that links these descriptors to an experimental property (like boiling point, viscosity, or reactivity), the model can then be used to predict that property for new or unmeasured compounds. For a series of isocyanate-containing molecules, a QSPR model could predict their relative reactivity in polymerization processes or the physical properties of the resulting polymers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Isocyanatoethyl propionate, and how do catalyst choices influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via reactions involving isocyanate groups with hydroxyl or amine-containing precursors. For example, dibutyl tin dilaurate (DBTDL) is a common catalyst for such reactions, as shown in methacrylated chitosan synthesis using 2-isocyanatoethyl methacrylate . Catalyst selection impacts reaction kinetics and byproduct formation. Researchers should evaluate catalysts (e.g., organotin compounds, tertiary amines) under controlled temperatures (40–80°C) and inert atmospheres to optimize yields.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

- Methodological Answer : ATR-FTIR is critical for identifying functional groups (e.g., isocyanate peaks at ~2270 cm⁻¹ and ester C=O stretches at ~1730 cm⁻¹) . NMR (¹H and ¹³C) confirms molecular structure by resolving peaks for propionate methyl groups and isocyanatoethyl moieties. Mass spectrometry (MS) validates molecular weight (141.12 g/mol) . Cross-referencing with computational simulations (e.g., DFT) enhances accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and toxicity, use PPE (gloves, goggles, respirators) and work in a fume hood. Stabilizers like BHT are often added to inhibit polymerization . Storage should be in airtight containers under nitrogen at ≤4°C. Spills require immediate neutralization with dry sand or specialized absorbents, followed by disposal per hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side-product formation during this compound synthesis?

- Methodological Answer : Side products (e.g., urea derivatives from moisture exposure) are mitigated by strict anhydrous conditions and reagent purity. Design of Experiments (DoE) can model variables like temperature, catalyst concentration, and stoichiometry. For example, in related acrylate syntheses, a 1:1.2 molar ratio of precursor to isocyanate reduced oligomerization . Real-time monitoring via in-situ FTIR or HPLC tracks intermediate stability.

Q. How should researchers address discrepancies in spectroscopic data when confirming the structure of this compound derivatives?

- Methodological Answer : Contradictions in NMR/FTIR data may arise from impurities or tautomerism. Use hyphenated techniques (e.g., LC-MS) to isolate and identify byproducts. For ambiguous peaks, isotopic labeling or 2D NMR (e.g., HSQC, COSY) resolves overlapping signals. Computational tools like Gaussian or ORCA simulate spectra to validate experimental data .

Q. What strategies are effective for analyzing the compound’s reactivity in polymer networks, and how do side reactions impact material properties?

- Methodological Answer : Kinetic studies (e.g., DSC, rheometry) quantify crosslinking rates. Side reactions (e.g., hydrolysis of isocyanate groups) reduce mechanical strength in polymers. To assess this, compare FTIR spectra before/after aging or use TGA to monitor thermal stability. In PCL-based networks, controlling humidity and using scavengers (e.g., molecular sieves) improved reproducibility .

Q. How can researchers design toxicity studies for this compound while adhering to ethical and methodological rigor?

- Methodological Answer : Follow PICOT frameworks to define population (e.g., in vitro cell lines), intervention (dose ranges), and outcomes (cytotoxicity, oxidative stress markers). Use standardized assays (MTT, ROS detection) with triplicate replicates. For in vivo models, adhere to institutional ethical guidelines, including randomization and blinded analysis .

Data Analysis and Contradiction Resolution

Q. How should contradictory results in reaction yields between small-scale and pilot-scale syntheses be investigated?

- Methodological Answer : Scale-up discrepancies often stem from heat/mass transfer inefficiencies. Use computational fluid dynamics (CFD) to model reactor geometry or conduct segmented trials with incremental scaling (e.g., 10 mL → 1 L). Compare activation energies via Arrhenius plots to identify kinetic bottlenecks .

Q. What statistical approaches resolve variability in biological assays involving this compound?

- Methodological Answer : Apply ANOVA or mixed-effects models to account for batch-to-batch variability. Use principal component analysis (PCA) to correlate assay outcomes (e.g., IC₅₀) with synthesis parameters (e.g., purity, solvent). Outlier detection (Grubbs’ test) ensures data integrity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.